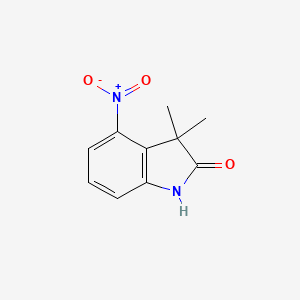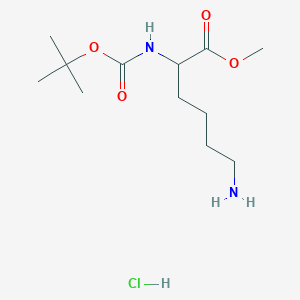
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid is a synthetic organic compound often used in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-aminobutyric acid and 9H-fluoren-9-ylmethanol.
Protection of Amino Group: The amino group of ®-3-aminobutyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.
Formation of the Final Product: The protected amino acid is then subjected to further reactions to introduce the but-3-enoic acid moiety, typically through esterification and subsequent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with stringent quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-enoic acid moiety.
Reduction: Reduction reactions can be used to modify the double bond in the but-3-enoic acid group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Piperidine is commonly used to remove the Fmoc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may result in saturated acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Medicine
In medicinal chemistry, it serves as a building block for the development of new pharmaceuticals, particularly those targeting specific proteins or enzymes.
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid involves its interaction with biological molecules. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the protecting group is removed, the amino group can participate in various biochemical reactions, such as forming peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid: Similar structure but lacks the double bond in the but-3-enoic acid moiety.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-3-enoic acid: Similar structure but with an additional carbon in the chain.
Uniqueness
The presence of the double bond in the but-3-enoic acid moiety makes ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid unique. This feature can influence the compound’s reactivity and its interactions with other molecules.
Eigenschaften
Molekularformel |
C19H17NO4 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-3-enoic acid |
InChI |
InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16-17H,1,11H2,(H,20,23)(H,21,22)/t17-/m1/s1 |
InChI-Schlüssel |
WKYFUFWCJIKRCS-QGZVFWFLSA-N |
Isomerische SMILES |
C=C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
C=CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



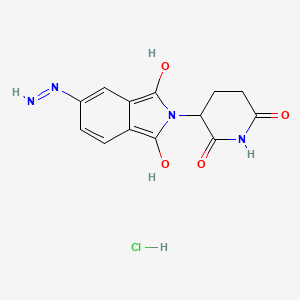
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
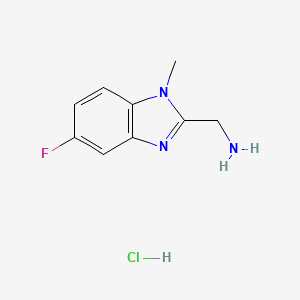
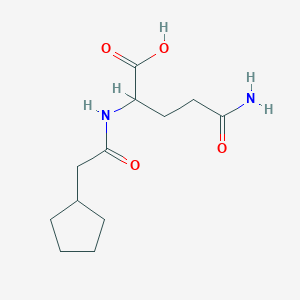

![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)

